

Nifekalant vs. Lidocaine for Ventricular Fibrillation: A Comparative Efficacy Guide

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Compound of Interest					
Compound Name:	Nifekalant				
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This guide provides a detailed comparison of the efficacy of **Nifekalant** and lidocaine in the management of ventricular fibrillation (VF). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of supporting experimental data, methodologies, and mechanistic pathways.

Mechanism of Action

Nifekalant: A pure class III antiarrhythmic agent, **Nifekalant** primarily acts by blocking the rapid component of the delayed rectifier potassium current (I_Kr).[1] This action prolongs the cardiac action potential duration and the effective refractory period of the myocardium, which helps to terminate re-entrant circuits responsible for ventricular tachyarrhythmias.[1] Notably, it has minimal effects on sodium (Na+) or calcium (Ca2+) channels, which may reduce the incidence of certain side effects.[1]

Lidocaine: Classified as a class Ib antiarrhythmic drug, lidocaine works by blocking voltage-gated sodium channels.[2] Its primary effect is on inactivated sodium channels, which are more prevalent in ischemic or depolarized myocardial tissue.[2][3] This action shortens the action potential duration and increases the effective refractory period, thereby suppressing automaticity and interrupting re-entrant tachycardias, particularly in the context of myocardial ischemia.[2]

Comparative Efficacy Data



The following tables summarize the quantitative data from comparative studies on the efficacy of **Nifekalant** and lidocaine in treating ventricular fibrillation.

Table 1: Efficacy in Shock-Resistant In-Hospital Ventricular Fibrillation/Tachycardia

Outcome	Nifekalant (n=27)	Lidocaine (n=28)	Odds Ratio (OR)	95% Confidence Interval (CI)	P-value
Termination of VF/VT	22 (81.5%)	15 (53.6%)	3.8	1.1 - 13.0	0.03
Return of Spontaneous Circulation (ROSC)	23 (85.2%)	15 (53.6%)	5.0	1.4 - 18.2	0.01
1-Month Survival	Not specified	Not specified	No significant difference	-	-
Survival to Hospital Discharge	Not specified	Not specified	No significant difference	-	-
Incidence of Asystole	0 (0%)	7 (25%)	-	-	0.005

Data sourced from a prospective, two-arm, cluster observational study.[4]

Table 2: Efficacy in Out-of-Hospital Shock-Refractory Ventricular Fibrillation

Outcome	Nifekalant (n=55)	Lidocaine (n=65)	P-value
Survival to Hospital Admission	67%	37%	<0.001
24-Hour Survival	53%	31%	0.01



Data from a retrospective study of patients with out-of-hospital cardiac arrest with persistent VF after multiple shocks and epinephrine.[5]

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

Study 1: **Nifekalant** versus Lidocaine for In-Hospital Shock-Resistant Ventricular Fibrillation or Tachycardia

- Study Design: A prospective, two-arm, cluster observational study conducted between August 2005 and March 2008.[4]
- Patient Population: 55 patients with in-hospital ventricular fibrillation (VF) or ventricular tachycardia (VT) that was resistant to at least two defibrillation shocks. Patients with congenital or drug-induced long QT syndrome were excluded.[4]
- Intervention: Participating hospitals were pre-registered to either the Nifekalant arm or the lidocaine arm.[4]
 - Nifekalant Group (n=27): Received Nifekalant.
 - Lidocaine Group (n=28): Received lidocaine.
- Primary Endpoint: Termination of VF or VT, with or without an additional shock.[4]
- Secondary Endpoints: Return of spontaneous circulation (ROSC), 1-month survival, and survival to hospital discharge.[4]
- Adverse Events Monitored: Asystole, pulseless electrical activity, and torsade de pointes.[4]

Study 2: Comparison of **Nifekalant** and Lidocaine for the Treatment of Shock-Refractory Ventricular Fibrillation

- Study Design: A retrospective study.[5]
- Patient Population: 120 patients who experienced an out-of-hospital cardiac arrest with ventricular fibrillation that persisted after three shocks from an external defibrillator,



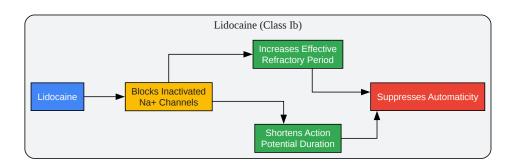
intravenous epinephrine, and another shock.[5]

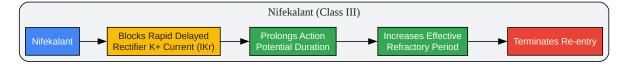
- Intervention:
 - Lidocaine Group (n=65): Patients received lidocaine from January 1997 through June
 2001.[5]
 - Nifekalant Group (n=55): Patients received Nifekalant from July 2001 through December 2004.[5]
- Endpoints: Comparison of short-term survival rates, specifically survival to hospital admission and 24-hour survival.[5]

Visualizing Mechanisms and Workflows

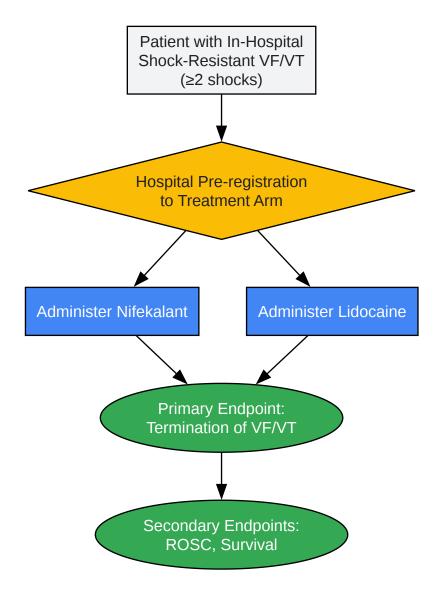
Mechanism of Action Comparison











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